molecular formula C21H14N2O3 B12203901 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide

Cat. No.: B12203901
M. Wt: 342.3 g/mol
InChI Key: OWQNJXCZIKHLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a pyridine carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Coupling with Pyridine Carboxamide: The benzofuran derivative is then coupled with a pyridine carboxamide using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran or pyridine rings, using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-4-carboxamide can be compared with similar compounds such as:

  • N-(4-butylphenyl)-1-benzofuran-2-carboxamide
  • N-(4-phenyl)-1-benzofuran-2-carboxamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H14N2O3/c24-20(19-13-16-3-1-2-4-18(16)26-19)14-5-7-17(8-6-14)23-21(25)15-9-11-22-12-10-15/h1-13H,(H,23,25)

InChI Key

OWQNJXCZIKHLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.